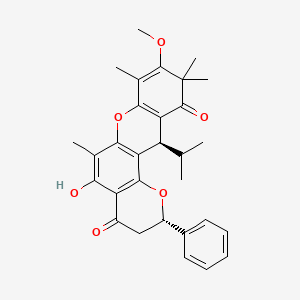
Baeckea frutescens 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BF 4 is an organic heterotetracyclic compound that is 2,3,10,12-tetrahydro-4H,11H-pyrano[2,3-a]xanthene-4,11-dione substituted by methyl groups at positions 6, 8, 10, and 10, and by hydroxy, isopropyl, methoxy, phenyl, and groups at positions 5, 12, 9, and 2, respectively (the S,S-enantiomer). It is isolated from the leaves of Baeckea frutescens and exhibits cytotoxicity against leukemia cells. It has a role as a metabolite and an antineoplastic agent. It is an organic heterotetracyclic compound, an extended flavonoid, a member of phenols and an ether.
Applications De Recherche Scientifique
Antioxidant Properties
Research has demonstrated that extracts from Baeckea frutescens exhibit significant antioxidant activity. The methanolic extract has shown the highest phenolic content, correlating with strong inhibition of β-carotene bleaching and metal chelating activity . These properties suggest that B. frutescens could be utilized in functional foods and dietary supplements aimed at combating oxidative stress.
Cytotoxic Activity
Baeckea frutescens has been investigated for its cytotoxic effects against various cancer cell lines. Notably, extracts have shown selective cytotoxicity against MCF-7 breast cancer cells, with IC₅₀ values indicating effective inhibition of cell growth . The presence of secondary metabolites such as flavonoids and phenols contributes to these cytotoxic effects, making B. frutescens a candidate for further development in cancer therapeutics.
Traditional Medicine
In traditional practices, B. frutescens is used to treat ailments such as fever, dysentery, and body aches. Its essential oils are applied for rheumatism and other inflammatory conditions . This historical usage supports its potential as a natural remedy in modern herbal medicine.
Cosmetic Applications
The cosmetic industry has shown increasing interest in natural ingredients due to consumer demand for safer and more effective products. Baeckea frutescens can be incorporated into cosmetic formulations due to its antioxidant properties, which help protect skin from oxidative damage caused by environmental factors.
Formulation Development
Studies have explored the incorporation of B. frutescens extracts into creams and lotions to enhance their efficacy against skin aging and other dermatological issues . The plant's bioactive compounds can serve as natural preservatives and active ingredients in cosmetic products.
Food Science Applications
Baeckea frutescens is also being researched for its potential in food preservation due to its antioxidant properties. The ability to inhibit lipid peroxidation can extend the shelf life of food products while enhancing their nutritional profile .
Comprehensive Data Table
Case Studies
- Cytotoxicity Study : A study evaluated the cytotoxic properties of Baeckea frutescens branches extracts against MCF-7 and MDA-MB-231 cell lines. The results indicated potent selective cytotoxicity with significant apoptotic effects observed after treatment .
- Antioxidant Activity Evaluation : Another study assessed the antioxidant capacity of different extracts from Baeckea frutescens using various assays (DPPH scavenging, reducing power). The methanol extract exhibited the highest antioxidant potential .
- Cosmetic Formulation Research : Research on the formulation principles highlighted the use of natural extracts like Baeckea frutescens to improve skin care products' effectiveness while ensuring safety and stability .
Propriétés
Formule moléculaire |
C30H32O6 |
|---|---|
Poids moléculaire |
488.6 g/mol |
Nom IUPAC |
(2S,12S)-5-hydroxy-9-methoxy-6,8,10,10-tetramethyl-2-phenyl-12-propan-2-yl-3,12-dihydro-2H-pyrano[2,3-a]xanthene-4,11-dione |
InChI |
InChI=1S/C30H32O6/c1-14(2)20-22-25(36-26-16(4)29(34-7)30(5,6)28(33)23(20)26)15(3)24(32)21-18(31)13-19(35-27(21)22)17-11-9-8-10-12-17/h8-12,14,19-20,32H,13H2,1-7H3/t19-,20-/m0/s1 |
Clé InChI |
NJQFCQXFOHVYQJ-PMACEKPBSA-N |
SMILES |
CC1=C(C2=C(C3=C1OC4=C(C3C(C)C)C(=O)C(C(=C4C)OC)(C)C)OC(CC2=O)C5=CC=CC=C5)O |
SMILES isomérique |
CC1=C(C2=C(C3=C1OC4=C([C@H]3C(C)C)C(=O)C(C(=C4C)OC)(C)C)O[C@@H](CC2=O)C5=CC=CC=C5)O |
SMILES canonique |
CC1=C(C2=C(C3=C1OC4=C(C3C(C)C)C(=O)C(C(=C4C)OC)(C)C)OC(CC2=O)C5=CC=CC=C5)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















